AZ Pfkfb3 26

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

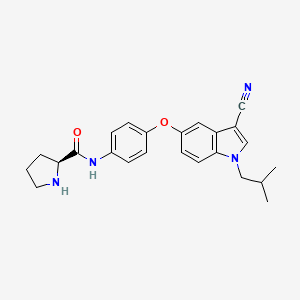

(2S)-N-[4-[3-cyano-1-(2-methylpropyl)indol-5-yl]oxyphenyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O2/c1-16(2)14-28-15-17(13-25)21-12-20(9-10-23(21)28)30-19-7-5-18(6-8-19)27-24(29)22-4-3-11-26-22/h5-10,12,15-16,22,26H,3-4,11,14H2,1-2H3,(H,27,29)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGHGWKBJXQNEJ-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(C2=C1C=CC(=C2)OC3=CC=C(C=C3)NC(=O)C4CCCN4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN1C=C(C2=C1C=CC(=C2)OC3=CC=C(C=C3)NC(=O)[C@@H]4CCCN4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Core Mechanism of AZ PFKFB3 26: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of AZ PFKFB3 26, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 is a critical regulator of glycolysis, a metabolic pathway frequently upregulated in cancer cells to support rapid proliferation. By targeting PFKFB3, this compound presents a compelling strategy for therapeutic intervention in oncology. This document provides a comprehensive overview of the biochemical activity, cellular effects, and underlying signaling pathways modulated by this inhibitor, supported by quantitative data and detailed experimental insights.

Core Mechanism of Action: Inhibition of Glycolytic Flux

The primary mechanism of action of this compound is the direct inhibition of the kinase activity of the PFKFB3 enzyme. PFKFB3 is responsible for synthesizing fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme in glycolysis.[1][2][3] By inhibiting PFKFB3, this compound reduces the intracellular levels of F2,6BP, leading to decreased PFK-1 activity and a subsequent reduction in glycolytic flux.[1][3] This metabolic reprogramming starves cancer cells of the energy and biosynthetic precursors necessary for their growth and survival.

Biochemical and Cellular Potency

This compound demonstrates high potency and selectivity for PFKFB3. The following table summarizes the key quantitative data regarding its inhibitory activity.

| Parameter | Value | Cell Line/System | Reference |

| PFKFB3 IC50 | 23 nM | Recombinant Human PFKFB3 | [4][5] |

| PFKFB1 IC50 | 2.06 µM | Recombinant Human PFKFB1 | [4][5] |

| PFKFB2 IC50 | 0.384 µM | Recombinant Human PFKFB2 | [4][5] |

| F-1,6-BP IC50 | 343 nM | A549 cells | [4] |

IC50: The half-maximal inhibitory concentration. F-1,6-BP: Fructose-1,6-bisphosphate, a downstream product of the PFK-1 reaction. Its reduction indicates successful inhibition of the glycolytic pathway in a cellular context.

PFKFB3-Mediated Signaling Pathways

PFKFB3 is a central node in a complex network of signaling pathways that are often dysregulated in cancer. Understanding these connections is crucial for elucidating the full spectrum of this compound's effects.

The Warburg Effect and Hypoxia

The upregulation of glycolysis in the presence of oxygen, known as the Warburg effect, is a hallmark of cancer metabolism.[6] PFKFB3 is a key driver of this phenomenon.[6] Its expression is induced by hypoxia-inducible factor-1 (HIF-1), a transcription factor stabilized under low oxygen conditions prevalent in solid tumors.[6] This creates a feed-forward loop where hypoxia promotes PFKFB3 expression, further enhancing glycolysis.

Caption: Hypoxia-induced activation of PFKFB3-driven glycolysis.

Growth Factor and Proliferation Signaling

Several oncogenic signaling pathways converge on PFKFB3 to promote cell growth and proliferation. The Ras and PI3K/Akt/mTOR pathways, frequently activated in cancer, have been shown to upregulate PFKFB3 expression.[7][8] Furthermore, PFKFB3 has a nuclear function, where it can promote cell cycle progression from G1 to S phase.[1][9]

Caption: Regulation of PFKFB3 by oncogenic signaling pathways.

Experimental Protocols

To ensure the reproducibility and further investigation of this compound's mechanism of action, detailed experimental protocols are essential.

Recombinant PFKFB3 Inhibition Assay (Illustrative)

This protocol describes a typical enzyme inhibition assay to determine the IC50 of a compound against recombinant PFKFB3.

Caption: Workflow for a PFKFB3 enzyme inhibition assay.

Methodology:

-

Assay Principle: The kinase activity of PFKFB3 is coupled to the oxidation of NADH to NAD+ via aldolase, triose-phosphate isomerase, and glycerol-3-phosphate dehydrogenase. The rate of decrease in absorbance at 340 nm, corresponding to NADH consumption, is proportional to PFKFB3 activity.

-

Reagents: Assay buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 5 mM MgCl2, 1 mM DTT, pH 7.4), ATP, fructose-6-phosphate, NADH, coupling enzymes, and recombinant human PFKFB3.

-

Procedure:

-

Add assay buffer, NADH, coupling enzymes, and fructose-6-phosphate to a 96-well plate.

-

Add serially diluted this compound or vehicle control (DMSO).

-

Add recombinant PFKFB3 to all wells except for the negative control.

-

Pre-incubate for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding ATP.

-

Immediately measure the absorbance at 340 nm kinetically for a set duration (e.g., 30 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic read).

-

Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Fructose-1,6-bisphosphate (F-1,6-BP) Measurement

This protocol outlines a method to assess the effect of this compound on glycolytic flux in a cellular context by measuring the levels of a key downstream metabolite.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., A549) and allow them to adhere overnight.

-

Treat the cells with a dose range of this compound or vehicle control for a specified time (e.g., 24 hours).

-

-

Metabolite Extraction:

-

Aspirate the media and wash the cells with ice-cold saline.

-

Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).

-

Scrape the cells and collect the cell lysate.

-

Centrifuge to pellet the cellular debris and collect the supernatant containing the metabolites.

-

-

Quantification:

-

Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS) or a colorimetric/fluorometric assay kit specific for F-1,6-BP.

-

-

Data Analysis:

-

Normalize the F-1,6-BP signal to the total protein concentration or cell number.

-

Calculate the percent reduction in F-1,6-BP levels for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 for F-1,6-BP reduction by plotting the percent reduction against the inhibitor concentration.

-

Conclusion

This compound is a highly potent and selective inhibitor of PFKFB3 that effectively targets the metabolic engine of cancer cells. Its mechanism of action, centered on the reduction of glycolytic flux, is supported by robust biochemical and cellular data. The intricate involvement of PFKFB3 in key oncogenic signaling pathways suggests that the therapeutic potential of this compound may extend beyond simple metabolic disruption. The experimental frameworks provided herein offer a foundation for further research and development of this promising anti-cancer agent.

References

- 1. oncotarget.com [oncotarget.com]

- 2. Treatment against glucose-dependent cancers through metabolic PFKFB3 targeting of glycolytic flux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound - Immunomart [immunomart.org]

- 6. PFKFB3 - Wikipedia [en.wikipedia.org]

- 7. Role of PFKFB3 and PFKFB4 in Cancer: Genetic Basis, Impact on Disease Development/Progression, and Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PI3K-Akt signaling controls PFKFB3 expression during human T-lymphocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Role of PFKFB3 In the Tumor Microenvironment and Its Therapeutic Potential | Auctores [auctoresonline.org]

The Discovery and Development of AZ PFKFB3 26: A Technical Guide to a Novel Glycolysis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery and development of AZ PFKFB3 26, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 is a critical regulator of glycolysis, a metabolic pathway frequently upregulated in various pathologies, including cancer and inflammatory diseases. The inhibition of PFKFB3 presents a promising therapeutic strategy to modulate aberrant cellular metabolism. This document details the biochemical and cellular activity of this compound, its selectivity profile, and the biological impact of PFKFB3 inhibition, with a focus on angiogenesis, drawing insights from studies on the closely related analog, AZ67.

Introduction to PFKFB3: A Key Regulator of Glycolysis

6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB) enzymes are bifunctional proteins that control the intracellular levels of fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis. Among the four PFKFB isoforms, PFKFB3 exhibits the highest kinase-to-phosphatase activity ratio, leading to elevated F2,6BP levels and a subsequent increase in glycolytic flux. PFKFB3 is often overexpressed in cancer cells and activated endothelial cells, contributing to the Warburg effect and promoting cell proliferation and survival. Consequently, the development of selective PFKFB3 inhibitors has emerged as a compelling therapeutic avenue.

Discovery of this compound

While a detailed timeline of the initial discovery of the chemical scaffold for this compound is not publicly available, its development is rooted in structure-based drug design and high-throughput screening campaigns aimed at identifying potent and selective inhibitors of PFKFB3. The design of such inhibitors often involves targeting the ATP-binding site of the kinase domain of PFKFB3.

Biochemical and Cellular Activity

This compound has been characterized as a potent and selective inhibitor of PFKFB3. Its inhibitory activity has been quantified through various biochemical and cell-based assays.

| Parameter | Value | Cell Line/System | Reference |

| PFKFB3 IC50 | 23 nM | Recombinant Human PFKFB3 | [1] |

| PFKFB1 IC50 | 2.06 µM | Recombinant Human PFKFB1 | [1] |

| PFKFB2 IC50 | 0.384 µM | Recombinant Human PFKFB2 | [1] |

| F-1,6-BP Downregulation IC50 | 343 nM | A549 cells | [1] |

Table 1: In Vitro Inhibitory Activity of this compound

The data in Table 1 highlights the high potency of this compound against its primary target, PFKFB3, with an IC50 in the low nanomolar range. Furthermore, it demonstrates significant selectivity over the PFKFB1 and PFKFB2 isoforms, which is a critical attribute for minimizing off-target effects. The ability of this compound to downregulate fructose-1,6-bisphosphate (a downstream product of the glycolytic pathway) in a cellular context confirms its mechanism of action and target engagement in a physiological setting[1].

PFKFB3 Signaling Pathway and Mechanism of Action

PFKFB3 plays a central role in the regulation of glycolysis. Its kinase activity produces F2,6BP, which in turn activates PFK-1, a critical control point in the glycolytic pathway. By inhibiting PFKFB3, this compound reduces the levels of F2,6BP, leading to decreased PFK-1 activity and a subsequent reduction in glycolytic flux.

References

An In-depth Technical Guide on the Role of AZ Pfkfb3 26 in Glycolysis Regulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potent and selective 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3) inhibitor, AZ Pfkfb3 26. This document details its mechanism of action in the regulation of glycolysis, presents key quantitative data, outlines experimental protocols for its characterization, and illustrates its interaction with relevant signaling pathways.

Executive Summary

Enhanced glycolysis is a hallmark of many pathological conditions, including cancer and inflammatory diseases. PFKFB3 is a key enzyme that promotes a high glycolytic rate by producing fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1). This compound is a small molecule inhibitor developed by AstraZeneca that demonstrates high potency and selectivity for PFKFB3. By inhibiting PFKFB3, this compound effectively reduces the levels of F2,6BP, thereby downregulating glycolytic flux. This guide will explore the preclinical data and methodologies associated with the characterization of this compound.

The Role of PFKFB3 in Glycolysis Regulation

PFKFB3 is a bifunctional enzyme with both kinase and phosphatase activity. However, it has a significantly higher kinase-to-phosphatase activity ratio, leading to the net production of F2,6BP. F2,6BP is a critical metabolic regulator that activates PFK-1, a rate-limiting enzyme in the glycolytic pathway. In many cancer cells and inflammatory settings, PFKFB3 is upregulated, leading to increased glycolytic flux to support rapid cell proliferation and function.

The central role of PFKFB3 in promoting glycolysis makes it an attractive therapeutic target for diseases characterized by metabolic dysregulation.

This compound: A Potent and Selective PFKFB3 Inhibitor

This compound is a potent and selective inhibitor of PFKFB3. Its development was part of a structure-based design effort to identify compounds with improved properties over earlier, less selective inhibitors.[1]

Quantitative Data

The inhibitory activity of this compound and a related compound, AZ PFKFB3 67, has been characterized through various in vitro assays. The following tables summarize the key quantitative findings.

| Compound | Target | IC50 (nM) | Selectivity vs. PFKFB1 | Selectivity vs. PFKFB2 | Reference |

| This compound | PFKFB3 | 23 | ~90-fold | ~17-fold | [2][3] |

| PFKFB1 | 2060 | - | - | [2][3] | |

| PFKFB2 | 384 | - | - | [2][3] | |

| AZ PFKFB3 67 | PFKFB3 | 11 | ~103-fold | ~14-fold | [4][5] |

| PFKFB1 | 1130 | - | - | [4][5] | |

| PFKFB2 | 159 | - | - | [4][5] |

| Compound | Cellular Assay | Cell Line | IC50 (nM) | Reference |

| This compound | F-1,6-BP levels | A549 | 343 | [2] |

| AZ PFKFB3 67 | F-2,6-BP production | - | 281 | [4] |

Experimental Protocols

This section details the methodologies used to characterize the activity of PFKFB3 inhibitors like this compound.

PFKFB3 Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the kinase activity of recombinant PFKFB3.

-

Principle: The assay measures the amount of ADP produced from the kinase reaction, which is then converted to a luminescent signal.

-

Materials:

-

Recombinant human PFKFB3 enzyme

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Substrates: Fructose-6-phosphate (F-6-P) and ATP

-

Assay Buffer: 100 mM HEPES pH 7.5, 10 mM MgCl2, 200 nM KCl, 8 mM DTT, 0.02% BSA, 0.02% Triton X-100

-

Test compound (e.g., this compound) dissolved in DMSO

-

-

Procedure:

-

Dilute the PFKFB3 enzyme in the base buffer to the desired concentration (e.g., 40 nM).

-

Add the test compound solution to the enzyme preparation.

-

Initiate the kinase reaction by adding the substrates (e.g., 4 mM F-6-P and ATP).

-

Incubate the reaction at room temperature.

-

Stop the kinase reaction and measure the ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.[6]

-

Cellular Fructose-1,6-bisphosphate (F-1,6-BP) Assay

This assay measures the intracellular levels of the glycolytic intermediate F-1,6-BP in cells treated with a PFKFB3 inhibitor.

-

Principle: A reduction in PFKFB3 activity leads to decreased F-2,6-BP, which in turn reduces the activity of PFK-1 and lowers the levels of F-1,6-BP.

-

Materials:

-

Cell line of interest (e.g., A549)

-

Cell culture medium and reagents

-

Test compound (e.g., this compound)

-

Reagents for cell lysis and metabolite extraction

-

LC-MS/MS system for metabolite quantification

-

-

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period.

-

Wash the cells with ice-cold PBS and quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).

-

Lyse the cells and collect the extracts.

-

Analyze the extracts using LC-MS/MS to quantify the levels of F-1,6-BP.

-

Normalize the F-1,6-BP levels to the total protein concentration in each sample.

-

Determine the IC50 value for the reduction of F-1,6-BP.

-

Glucose Uptake Assay

This assay measures the rate of glucose uptake in cells treated with a PFKFB3 inhibitor.

-

Principle: A fluorescently labeled glucose analog, 2-NBDG, is taken up by cells, and the intracellular fluorescence is proportional to the glucose uptake.

-

Materials:

-

Cell line of interest

-

Glucose Uptake Cell-Based Assay Kit (e.g., from Cayman Chemical) or 2-NBDG fluorescent probe

-

Test compound

-

-

Procedure:

Lactate Production Assay

This assay measures the amount of lactate secreted by cells into the culture medium, a key indicator of the rate of glycolysis.

-

Principle: Lactate dehydrogenase catalyzes the conversion of lactate to pyruvate, which is coupled to a colorimetric or fluorometric reaction.

-

Materials:

-

Cell line of interest

-

Lactate Assay Kit (e.g., from BioVision)

-

Test compound

-

-

Procedure:

-

Plate cells in culture dishes.[7]

-

After 24 hours, replace the medium with a serum-free medium and treat with the test compound.[7]

-

After an incubation period (e.g., 8 hours), collect the culture medium.[7]

-

Perform the lactate assay on the collected medium according to the manufacturer's protocol.[7]

-

Measure the absorbance or fluorescence using a plate reader.[7]

-

Signaling Pathways and Experimental Workflows

The activity of PFKFB3 is regulated by various signaling pathways, and its inhibition by this compound can modulate these networks.

PFKFB3 Regulation and Glycolysis

The following diagram illustrates the central role of PFKFB3 in glycolysis and its inhibition by this compound.

Figure 1. Regulation of glycolysis by PFKFB3 and its inhibition by this compound.

Upstream Signaling Pathways Regulating PFKFB3

Several key signaling pathways converge on PFKFB3 to regulate its expression and activity in response to various stimuli.

Figure 2. Key signaling pathways that regulate PFKFB3 expression and activity.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for the preclinical characterization of a PFKFB3 inhibitor like this compound.

Figure 3. A representative workflow for the preclinical evaluation of a PFKFB3 inhibitor.

Conclusion

This compound is a valuable research tool for investigating the role of PFKFB3 in various physiological and pathological processes. Its high potency and selectivity allow for a more precise interrogation of the consequences of PFKFB3 inhibition. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting PFKFB3-mediated glycolysis. Further studies are warranted to fully elucidate the in vivo efficacy and safety profile of this compound.

References

- 1. Structure-Based Design of Potent and Selective Inhibitors of the Metabolic Kinase PFKFB3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Immunomart [immunomart.org]

- 4. AZ-PFKFB3-67 | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

PFKFB3: A Core Regulator of Glycolysis and Cell Proliferation - A Technical Guide

This in-depth technical guide provides a comprehensive overview of the 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) enzyme, a pivotal player in cellular metabolism and a key target in drug development, particularly in oncology. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of PFKFB3's function, structure, and regulation.

Core Function and Enzymatic Activity

PFKFB3 is a bifunctional enzyme that synthesizes and degrades fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme in glycolysis.[1][2] The enzyme possesses both a 6-phosphofructo-2-kinase (PFK-2) domain and a fructose-2,6-bisphosphatase (FBPase-2) domain.[3] Among the four PFKFB isoforms (PFKFB1-4), PFKFB3 exhibits the highest kinase to phosphatase activity ratio, approximately 740:1, leading to a net increase in F2,6BP levels and a subsequent boost in glycolytic flux.[1] This high kinase activity is attributed to the lack of a specific serine residue that, in other isoforms, is phosphorylated to decrease kinase activity.[1]

The primary role of PFKFB3 is to link cellular signaling pathways with glucose metabolism, thereby influencing cell proliferation, survival, and angiogenesis.[1][2] Its expression and activity are tightly regulated by various upstream signals, including hypoxia and growth factors, making it a critical node in the metabolic reprogramming of cancer cells, a phenomenon known as the Warburg effect.[1][4]

Gene and Protein Structure

The PFKFB3 gene is located on chromosome 10p15.1 and is composed of 19 exons.[3][5] Alternative splicing of the PFKFB3 gene results in multiple transcript variants.[3] The promoter region of the PFKFB3 gene contains several binding sites for transcription factors, including hypoxia-inducible factor-1 (HIF-1), which is crucial for its induction under hypoxic conditions.[1][6]

The PFKFB3 protein is a homodimer, with each monomer having a molecular weight of approximately 59.6 kDa.[3] Each subunit contains an N-terminal kinase domain and a C-terminal phosphatase domain.[3] The crystal structure of PFKFB3 has been resolved, providing insights into its catalytic mechanism and substrate binding. Several Protein Data Bank (PDB) IDs are available for human PFKFB3, including 2AXN, 2DWO, 2DWP, 2I1V, 3QPU, 3QPV, 3QPW, 4MA4, 5AJV, 5AJW, 5AJX, 5AJY, 5AJZ, 5AK0, 4D4K, 4D4M, 4D4L, and 4D4J.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to PFKFB3's enzymatic activity, inhibitor potency, and expression levels.

Table 1: PFKFB3 Enzymatic Properties

| Parameter | Value | Reference |

| Kinase/Phosphatase Activity Ratio | ~740:1 | [1] |

| Kinase Activity (PFK-2) | ||

| Km (Fructose-6-Phosphate) | 2 mM | [7] |

| Km (ATP) | 20 µM | [7] |

| Phosphatase Activity (FBPase-2) | ||

| Km (Fructose-2,6-Bisphosphate) | Data not readily available |

Table 2: IC50 Values of PFKFB3 Inhibitors

| Inhibitor | IC50 (nM) | Cell Line/Assay Conditions | Reference |

| 3PO | Disputed; reported as inactive or having high µM IC50 | Recombinant PFKFB3 kinase assay | [8] |

| PFK15 | >1000 µM (disputed) | PFKFB3 enzyme assay | [8] |

| PFK158 | 137 | Human recombinant PFKFB3 | [9] |

| AZ67 | 3-21 | PFKFB3 expression and activity in Endothelial Cells | [10] |

| PFK158 | 7,100 - 11,200 | SCLC cell lines (H1048, H1882, H1876, DMS53) | [11] |

Note: There are conflicting reports in the literature regarding the efficacy of some PFKFB3 inhibitors. The values presented here reflect the available data and associated controversies.

Table 3: PFKFB3 Expression in Cancer vs. Normal Tissues

| Cancer Type | Expression Change in Cancer | Method | Reference |

| Lung Adenocarcinoma | Significantly higher mRNA and protein | qRT-PCR, Western Blot, IHC | [12] |

| Gastric Carcinoma | Significantly upregulated protein | IHC | [13] |

| Renal Cell Carcinoma | Higher protein expression | IHC | [14] |

| Lung, Colon, Breast Malignant Tumors | Higher mRNA expression | Ribonuclease Protection Assay | [4] |

| Pancreatic and Gastric Cancer Cell Lines | Upregulated in hypoxic conditions | Western Blot | [4] |

Key Signaling Pathways

PFKFB3 is a central hub in several critical signaling pathways that govern cellular metabolism and proliferation.

Hypoxia-Inducible Factor-1α (HIF-1α) Pathway

Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor HIF-1α is stabilized. HIF-1α binds to hypoxia response elements (HREs) in the promoter of the PFKFB3 gene, leading to its transcriptional upregulation.[1][6] This induction of PFKFB3 increases glycolytic flux, allowing cancer cells to generate ATP in an oxygen-independent manner.[15]

Insulin/IGF-1 Signaling Pathway

PFKFB3 plays a role in the insulin/IGF-1 signaling pathway, which is crucial for glucose uptake and metabolism. Insulin signaling can lead to the activation of pathways that increase PFKFB3 expression and activity, thereby enhancing glycolysis.[1][16] Conversely, PFKFB3 activity can also positively feedback on the insulin signaling pathway, for instance, by modulating Akt signaling.[16]

Cell Cycle Regulation

Recent studies have revealed a nuclear role for PFKFB3 in regulating the cell cycle. Nuclear PFKFB3 can activate cyclin-dependent kinase 1 (Cdk1), leading to the phosphorylation and subsequent degradation of the cell cycle inhibitor p27.[17] This promotes cell cycle progression from the G1 to the S phase and suppresses apoptosis.[17][18]

References

- 1. PFKFB3 - Wikipedia [en.wikipedia.org]

- 2. genecards.org [genecards.org]

- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 4. Mechanisms of regulation of PFKFB expression in pancreatic and gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Canonical and Non-Canonical Roles of PFKFB3 in Brain Tumors [mdpi.com]

- 6. 6-Phosphofructo-2-kinase (pfkfb3) gene promoter contains hypoxia-inducible factor-1 binding sites necessary for transactivation in response to hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 8. mdpi.com [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. PFKFB3 regulates cancer stemness through the hippo pathway in small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Expression of PFKFB3 and Ki67 in lung adenocarcinomas and targeting PFKFB3 as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Potential Oncogenic Role for PFKFB3 Overexpression in Gastric Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Overexpression of PFKFB3 promotes cell glycolysis and proliferation in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HIF-1α and PFKFB3 mediate a tight relationship between pro-inflammatory activation and anaerobic metabolism in atherosclerotic macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Kinome Screen Identifies PFKFB3 and Glucose Metabolism as Important Regulators of the Insulin/Insulin-like Growth Factor (IGF)-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 6-Phosphofructo-2-kinase (PFKFB3) promotes cell cycle progression and suppresses apoptosis via Cdk1-mediated phosphorylation of p27 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The PFKFB3 Inhibitor AZ PFKFB3 26: A Technical Guide to its Effects on Cancer Cell Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, characterized by an increased reliance on glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect." This metabolic shift provides cancer cells with the necessary energy and biosynthetic precursors for rapid proliferation. A key regulator of this process is the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). Due to its significantly higher kinase activity compared to its phosphatase activity, PFKFB3 is a potent activator of glycolysis, making it an attractive target for anticancer therapies.[1][2] This technical guide provides an in-depth overview of the effects of AZ PFKFB3 26, a potent and selective inhibitor of PFKFB3, on cancer cell metabolism.

This compound: Potency and Selectivity

This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for the PFKFB3 isoenzyme. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

| Target | IC50 (nM) | Reference |

| PFKFB3 | 23 | [1][3][4] |

| PFKFB1 | 2060 | [1][3][4] |

| PFKFB2 | 384 | [1][3][4] |

Core Mechanism of Action: Inhibition of Glycolytic Flux

The primary mechanism of action of this compound is the inhibition of PFKFB3's kinase activity. This leads to a reduction in the intracellular levels of fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis. The decrease in F2,6BP levels subsequently reduces the overall glycolytic flux.[2]

Impact on Fructose-1,6-Bisphosphate (F-1,6-BP)

A direct downstream consequence of reduced PFK-1 activity is a decrease in the levels of fructose-1,6-bisphosphate (F-1,6-BP).

| Cell Line | Parameter | IC50 (nM) | Reference |

| A549 (Non-small cell lung cancer) | F-1,6-BP Reduction | 343 | [1] |

Signaling Pathways Modulated by PFKFB3 Inhibition

PFKFB3 is a critical node in several signaling pathways that are frequently dysregulated in cancer. Inhibition of PFKFB3 by compounds like this compound can therefore have far-reaching effects on cancer cell biology beyond direct metabolic changes.

PFKFB3-Mediated Glycolysis

References

AZ Pfkfb3 26: A Technical Guide for Angiogenesis Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the potent and selective 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) inhibitor, AZ Pfkfb3 26, and its application in the field of angiogenesis research. This document details the mechanism of action, relevant signaling pathways, experimental protocols, and quantitative data associated with this compound, serving as a core resource for scientists investigating novel anti-angiogenic therapies.

Introduction to PFKFB3 in Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. Endothelial cells, which form the inner lining of blood vessels, rely heavily on glycolysis for the energy required for proliferation, migration, and vessel sprouting. PFKFB3 is a key regulatory enzyme in the glycolytic pathway, and its inhibition has emerged as a promising strategy to disrupt pathological angiogenesis. PFKFB3 is upregulated in response to various pro-angiogenic factors, including vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and fibroblast growth factor 2 (FGF2), as well as inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and hypoxic conditions.

This compound is a potent and selective small molecule inhibitor of PFKFB3. By targeting this key metabolic enzyme, this compound offers a valuable tool to investigate the role of glycolysis in angiogenesis and as a potential therapeutic agent.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound and the related compound AZ67, providing a comparative overview of their activity and binding characteristics.

Table 1: Inhibitory Activity of this compound

| Target | IC50 Value | Cell Line/Assay Conditions | Reference |

| PFKFB3 | 23 nM | Enzymatic Assay | [1][2][3][4][5] |

| PFKFB1 | 2.06 µM | Enzymatic Assay | [1][2][3][4][5] |

| PFKFB2 | 384 nM | Enzymatic Assay | [1][2][3][4][5] |

| Fructose-1,6-bisphosphate formation | 343 nM | A549 cells | [1][2] |

Table 2: Binding Affinity of the PFKFB3 Inhibitor AZ67 (a structural analog of this compound)

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | 168.01 ± 2.97 nM | Isothermal Titration Calorimetry (ITC) | [6] |

| Binding Enthalpy (ΔH) | -31.19 ± 1.08 kcal/mol | Isothermal Titration Calorimetry (ITC) | [6] |

| Stoichiometry (N) | 1.077 ± 0.047 | Isothermal Titration Calorimetry (ITC) | [6] |

Signaling Pathways and Mechanism of Action

The mechanism by which PFKFB3 inhibition by this compound impacts angiogenesis is multifaceted, involving the disruption of key signaling pathways that regulate endothelial cell function.

Inhibition of Glycolysis and Energy Production

By directly inhibiting PFKFB3, this compound reduces the production of fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis. This leads to a reduction in the overall glycolytic flux, thereby depriving endothelial cells of the ATP required for critical angiogenic processes such as proliferation and migration.

Caption: Mechanism of Action of this compound on Glycolysis.

Regulation of VE-Cadherin and Vascular Permeability

PFKFB3 inhibition has been shown to tighten the vascular barrier by reducing the endocytosis of vascular endothelial (VE)-cadherin, a key component of adherens junctions between endothelial cells.[1] This leads to increased localization of VE-cadherin at the cell membrane, strengthening cell-cell adhesion and reducing vascular permeability.

Caption: PFKFB3 Inhibition and VE-Cadherin Regulation.

Modulation of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation and angiogenesis. Pro-inflammatory stimuli like TNF-α can activate NF-κB, leading to the expression of pro-angiogenic factors. PFKFB3-driven glycolysis produces lactate, which can activate the NF-κB pathway.[7] Inhibition of PFKFB3 with compounds like this compound can reduce NF-κB signaling by decreasing the phosphorylation of key components like p65 and IκBα.

Caption: PFKFB3 and NF-κB Signaling in Angiogenesis.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-angiogenic effects of this compound.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures.

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.

-

Reagents:

-

Basement membrane matrix (e.g., Matrigel®)

-

Endothelial Cell Growth Medium

-

This compound (dissolved in DMSO)

-

Vehicle control (DMSO)

-

-

Protocol:

-

Thaw basement membrane matrix on ice and coat the wells of a 96-well plate. Allow to solidify at 37°C for 30-60 minutes.

-

Harvest HUVECs and resuspend in Endothelial Cell Growth Medium at a density of 1-2 x 10^5 cells/mL.

-

Treat the HUVEC suspension with various concentrations of this compound or vehicle control.

-

Seed the treated HUVECs onto the solidified matrix.

-

Incubate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

Visualize and photograph the tube-like structures using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of meshes using image analysis software.

-

In Vitro Endothelial Cell Migration Assay (Wound Healing Assay)

This assay measures the ability of endothelial cells to migrate and close a "wound" in a confluent monolayer.

-

Cell Line: HUVECs or other endothelial cells.

-

Reagents:

-

Endothelial Cell Growth Medium

-

This compound (dissolved in DMSO)

-

Vehicle control (DMSO)

-

-

Protocol:

-

Seed HUVECs in a 24-well plate and grow to a confluent monolayer.

-

Create a "wound" by scratching the monolayer with a sterile pipette tip.

-

Wash with PBS to remove dislodged cells.

-

Add fresh Endothelial Cell Growth Medium containing various concentrations of this compound or vehicle control.

-

Incubate at 37°C and acquire images of the wound at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours).

-

Quantify the rate of wound closure by measuring the change in the wound area over time.

-

In Vivo Matrigel Plug Assay

This assay evaluates the formation of new blood vessels in a solid plug of basement membrane matrix implanted in an animal model.

-

Animal Model: C57BL/6 mice are commonly used.

-

Reagents:

-

Basement membrane matrix (e.g., Matrigel®), liquid at 4°C

-

Pro-angiogenic factor (e.g., VEGF or FGF2)

-

This compound (formulated for in vivo administration)

-

Vehicle control

-

-

Protocol:

-

Mix the liquid basement membrane matrix with a pro-angiogenic factor and either this compound or vehicle control on ice.

-

Inject the mixture subcutaneously into the flank of the mice. The matrix will solidify at body temperature, forming a plug.

-

After a defined period (e.g., 7-14 days), excise the Matrigel plugs.

-

Quantify angiogenesis by measuring the hemoglobin content of the plugs (as an indicator of blood vessel perfusion) or by immunohistochemical staining of endothelial cell markers (e.g., CD31) in tissue sections of the plugs.

-

Experimental and Logical Workflow

The investigation of this compound in angiogenesis research typically follows a structured workflow, progressing from in vitro characterization to in vivo validation.

Caption: Experimental Workflow for this compound Angiogenesis Research.

Conclusion

This compound is a valuable chemical probe for dissecting the role of glycolysis in angiogenesis. Its high potency and selectivity for PFKFB3 make it a superior tool compared to less specific inhibitors. The evidence suggests that this compound can inhibit angiogenesis through multiple mechanisms, including the direct reduction of energy available for endothelial cell proliferation and migration, as well as by modulating key signaling pathways that control vascular integrity and inflammation. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of targeting PFKFB3 with this compound in angiogenesis-dependent diseases.

References

- 1. INHIBITION OF THE GLYCOLYTIC ACTIVATOR PFKFB3 IN ENDOTHELIAL CELLS INDUCES TUMOR VESSEL NORMALIZATION, IMPAIRS METASTASIS AND IMPROVES CHEMOTHERAPY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PFKFB3 Connects Glycolytic Metabolism with Endothelial Dysfunction in Human and Rodent Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | PFKFB3 Inhibitors: R&D Systems [rndsystems.com]

- 4. This compound - Immunomart [immunomart.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | PFKFB3: A Potential Key to Ocular Angiogenesis [frontiersin.org]

The Role of PFKFB3 in Tumor Progression: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Key Metabolic Regulator in Oncology

The enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) has emerged as a critical player in the metabolic reprogramming of cancer cells, positioning it as a highly attractive target for novel anti-cancer therapies. This technical guide provides a comprehensive overview of the function, regulation, and therapeutic inhibition of PFKFB3 in the context of tumor progression, tailored for researchers, scientists, and drug development professionals.

Core Function and Upregulation in Cancer

PFKFB3 is a bifunctional enzyme that governs the intracellular levels of fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis.[1][2] Among its four isoforms, PFKFB3 exhibits the highest kinase-to-phosphatase activity ratio, leading to a significant increase in F2,6BP and a subsequent acceleration of glycolytic flux.[3] This heightened glycolytic rate, known as the Warburg effect, provides cancer cells with the necessary energy and biosynthetic precursors to fuel their rapid proliferation and survival, even in oxygen-rich environments.[4]

Numerous studies have documented the overexpression of PFKFB3 across a wide range of human cancers, including breast, colon, ovarian, lung, pancreatic, and gastric cancers, as well as glioblastoma.[5][6][7] This upregulation is frequently associated with more aggressive tumor phenotypes and poorer patient prognosis.[6]

PFKFB3 in Key Oncogenic Processes

The influence of PFKFB3 extends beyond glycolysis, impacting several critical aspects of tumor progression:

-

Cell Cycle and Proliferation: PFKFB3 is not confined to the cytoplasm; it can translocate to the nucleus where it influences cell cycle progression.[1][3] Inhibition of PFKFB3 has been shown to induce cell cycle arrest, typically at the G1/S or G2/M phase, thereby impeding cancer cell proliferation.[4][8]

-

Angiogenesis: Tumor growth is dependent on the formation of new blood vessels, a process known as angiogenesis. PFKFB3 plays a crucial role in endothelial cell metabolism, which is essential for vessel sprouting.[9][10] Upregulation of PFKFB3 in endothelial cells, often stimulated by factors like vascular endothelial growth factor (VEGF) under hypoxic conditions, promotes angiogenesis.[11][12] Conversely, inhibition of PFKFB3 can suppress tumor-associated neovascularization.[9][10]

-

Metastasis: The metastatic cascade, involving local invasion and dissemination to distant sites, is also influenced by PFKFB3. By promoting an aggressive, glycolytic phenotype, PFKFB3 can enhance the migratory and invasive capabilities of cancer cells.[8][9] PFKFB3 inhibition has been demonstrated to impair cancer cell motility and reduce metastasis in preclinical models.[8][13]

-

Drug Resistance: The metabolic reprogramming driven by PFKFB3 can contribute to resistance to conventional chemotherapies.[14] Targeting PFKFB3 has been shown to re-sensitize chemoresistant cancer cells to standard therapeutic agents.[5]

Key Signaling Pathways Involving PFKFB3

The expression and activity of PFKFB3 are tightly regulated by several major oncogenic signaling pathways:

-

HIF-1α Pathway: Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor Hypoxia-Inducible Factor 1α (HIF-1α) is stabilized. HIF-1α directly binds to the PFKFB3 promoter, leading to its transcriptional upregulation.[15][16][17] This mechanism allows cancer cells to adapt their metabolism to low-oxygen environments.

-

mTOR Pathway: The mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation, can also upregulate PFKFB3 expression.[5] This links nutrient availability and growth factor signaling to the metabolic capacity of cancer cells.

-

PI3K/Akt Pathway: The PI3K/Akt signaling cascade, frequently hyperactivated in cancer, promotes PFKFB3 activity. Akt can directly phosphorylate and activate PFKFB3, further enhancing glycolysis.[18]

-

RAS/MAPK Pathway: Oncogenic RAS mutations can lead to the activation of the MAPK pathway, which in turn can increase PFKFB3 expression and drive the metabolic shift towards aerobic glycolysis.[19]

Below are Graphviz diagrams illustrating these key signaling pathways.

Quantitative Data on PFKFB3 Inhibition

The development of small molecule inhibitors targeting PFKFB3 has provided valuable tools to probe its function and assess its therapeutic potential. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Efficacy of PFKFB3 Inhibitors on Cancer Cell Viability

| Cell Line | Cancer Type | Inhibitor | IC50 (µM) | Citation |

| H1048 | Small Cell Lung Carcinoma | PFK158 | 7.1 ± 1.6 | [11] |

| H1882 | Small Cell Lung Carcinoma | PFK158 | 8.4 ± 2.8 | [11] |

| H1876 | Small Cell Lung Carcinoma | PFK158 | 10.1 ± 2.3 | [11] |

| DMS53 | Small Cell Lung Carcinoma | PFK158 | 11.2 ± 2.4 | [11] |

| OV2008 | Ovarian Cancer | PFK158 | Not specified | [1] |

| C13 | Ovarian Cancer (chemoresistant) | PFK158 | Not specified | [1] |

| HeyA8 | Ovarian Cancer | PFK158 | Not specified | [1] |

| HeyA8MDR | Ovarian Cancer (chemoresistant) | PFK158 | Not specified | [1] |

Table 2: Effects of PFKFB3 Inhibition on Cancer Cell Metabolism and Phenotype

| Cancer Cell Line | Treatment | Effect | Quantitative Change | Citation |

| Ovarian Cancer Cells (C13, HeyA8MDR) | PFK158 (0-10 µM, 24h) | Decreased Glucose Uptake | Dose-dependent reduction | [4] |

| Ovarian Cancer Cells (C13, HeyA8MDR) | PFK158 (0-10 µM, 24h) | Decreased Lactate Production | Dose-dependent reduction | [4] |

| Endometrial Cancer Cells (HEC-1B, ARK-2) | PFK158 | Reduced Glucose Uptake | Dose-dependent reduction | [7] |

| Endometrial Cancer Cells (HEC-1B, ARK-2) | PFKFB3 knockdown | Reduced Glucose Uptake, ATP levels, and Lactate Dehydrogenase activity | Significant reduction | [7] |

| Small Cell Lung Carcinoma (H1048) | PFK158 | Decreased Migration Rate | 47.6%, 71.2%, & 77.8% reduction at increasing doses | [11] |

| Breast Cancer Cells (MDA-MB-231, MDA-MB-468) | shRNA against PFKFB3 | Reduced Cell Migration and Invasion | Significant reduction | [8] |

Table 3: In Vivo Efficacy of PFKFB3 Inhibition on Tumor Growth

| Cancer Model | Treatment | Effect on Tumor Growth | Citation |

| Gynecologic Cancer Mouse Model | PFK158 (15 mg/kg, i.p., once a week) + Carboplatin | Marked reduction in tumor growth | [1] |

| Small Cell Lung Carcinoma Xenograft | PFK158 or PFKFB3 knockdown | Reduced tumor formation | [11] |

| HeLa Cell Xenograft | PFK15 (5 mg/kg/week, i.p.) + Cisplatin | More potent inhibition of tumor growth than single treatment | [20] |

| Glioblastoma Orthotopic Xenograft | 3PO + Bevacizumab | Delayed tumor growth and extended survival | [12] |

| Breast Cancer Xenograft | PFKFB3 suppression | Inhibited tumor xenograft growth | [8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the role of PFKFB3.

Western Blot Analysis for PFKFB3 and Downstream Signaling Proteins

Objective: To determine the protein expression levels of PFKFB3 and key proteins in related signaling pathways (e.g., p-Akt, Akt, p-ERK, ERK).

Materials:

-

RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBS-T)

-

Primary antibodies (e.g., anti-PFKFB3, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Lysis: Wash cultured cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Washing: Wash the membrane three times with TBS-T for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Lactate Production Assay

Objective: To measure the amount of lactate secreted by cancer cells as an indicator of glycolytic activity.

Materials:

-

Cancer cell lines of interest

-

Cell culture medium

-

PFKFB3 inhibitor (e.g., PFK158)

-

Lactate Colorimetric Assay Kit

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with the PFKFB3 inhibitor at various concentrations for the desired time period (e.g., 24 hours).

-

Sample Collection: Collect the cell culture medium from each well.

-

Assay Procedure: Perform the lactate assay according to the manufacturer's instructions. This typically involves mixing the culture medium with a reaction mixture and incubating for a specific time.

-

Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.

-

Analysis: Calculate the lactate concentration based on a standard curve and normalize to the cell number or protein concentration.

In Vitro Cell Migration and Invasion Assays

Objective: To assess the effect of PFKFB3 inhibition on the migratory and invasive potential of cancer cells.

Materials:

-

Transwell inserts (with or without Matrigel coating for invasion and migration assays, respectively)

-

Cancer cell lines of interest

-

Serum-free medium

-

Medium with chemoattractant (e.g., 10% FBS)

-

PFKFB3 inhibitor

-

Cotton swabs

-

Crystal violet staining solution

-

Microscope

Protocol:

-

Cell Preparation: Starve cancer cells in serum-free medium for several hours.

-

Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add medium with a chemoattractant to the lower chamber.

-

Cell Seeding: Resuspend the starved cells in serum-free medium containing the PFKFB3 inhibitor or vehicle control and seed them into the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate for a period that allows for cell migration/invasion (e.g., 24-48 hours).

-

Removal of Non-migrated/invaded Cells: Carefully remove the cells from the upper surface of the insert membrane using a cotton swab.

-

Staining: Fix and stain the migrated/invaded cells on the lower surface of the membrane with crystal violet.

-

Imaging and Quantification: Visualize and count the stained cells in several random fields under a microscope.

Conclusion and Future Directions

PFKFB3 stands as a pivotal regulator of the metabolic landscape in cancer cells, influencing a multitude of processes that are fundamental to tumor progression. Its overexpression in a wide array of malignancies and its central role in driving the Warburg effect make it a compelling target for therapeutic intervention. The development of selective PFKFB3 inhibitors has shown significant promise in preclinical studies, demonstrating anti-tumor activity both as single agents and in combination with existing therapies.

Future research should focus on further elucidating the non-glycolytic functions of PFKFB3 and its intricate crosstalk with other signaling pathways within the tumor microenvironment. The ongoing clinical development of PFKFB3 inhibitors will be critical in translating the wealth of preclinical findings into tangible benefits for cancer patients. A deeper understanding of the mechanisms of resistance to PFKFB3 inhibition will also be crucial for the long-term success of this therapeutic strategy. This in-depth technical guide serves as a foundational resource for researchers dedicated to advancing our knowledge of PFKFB3 and harnessing its therapeutic potential in the fight against cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Activation of the HIF1α/PFKFB3 stress response pathway in beta cells in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PFKFB3 (D7H4Q) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 4. Therapeutic targeting of PFKFB3 with a novel glycolytic inhibitor PFK158 promotes lipophagy and chemosensitivity in gynecologic cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overexpression of PFKFB3 promotes cell glycolysis and proliferation in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of PFKFB3 induces cell death and synergistically enhances chemosensitivity in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PFKFB3 is involved in breast cancer proliferation, migration, invasion and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. PFKFB3 regulates cancer stemness through the hippo pathway in small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dual inhibition of PFKFB3 and VEGF normalizes tumor vasculature, reduces lactate production, and improves chemotherapy in glioblastoma: insights from protein expression profiling and MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 13. INHIBITION OF THE GLYCOLYTIC ACTIVATOR PFKFB3 IN ENDOTHELIAL CELLS INDUCES TUMOR VESSEL NORMALIZATION, IMPAIRS METASTASIS AND IMPROVES CHEMOTHERAPY - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | PFKFB3 Regulates Chemoresistance, Metastasis and Stemness via IAP Proteins and the NF-κB Signaling Pathway in Ovarian Cancer [frontiersin.org]

- 15. Activation of the HIF1α/PFKFB3 stress response pathway in beta cells in type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Targeting lactate metabolism for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. HIF-1α and PFKFB3 mediate a tight relationship between pro-inflammatory activation and anaerobic metabolism in atherosclerotic macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Differential 14-3-3 Affinity Capture Reveals New Downstream Targets of Phosphatidylinositol 3-Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Hyperglycemia induces PFKFB3 overexpression and promotes malignant phenotype of breast cancer through RAS/MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for AZ-PFKFB3-26: An In Vitro Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-PFKFB3-26 is a potent and selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 is a key regulatory enzyme in glycolysis, catalyzing the synthesis of fructose-2,6-bisphosphate (F-2,6-BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1).[1][2] In various cancer types, PFKFB3 is often overexpressed, leading to an accelerated glycolytic rate, which supports rapid cell proliferation and tumor growth.[1][2] AZ-PFKFB3-26 offers a valuable tool for investigating the role of PFKFB3 in cancer metabolism and exploring its therapeutic potential. These application notes provide detailed protocols for the in vitro characterization of AZ-PFKFB3-26.

Data Presentation

The inhibitory activity of AZ-PFKFB3-26 against PFKFB isoforms and its effects in cellular assays are summarized below.

| Target/Assay | IC50 Value | Cell Line | Notes |

| PFKFB3 (enzyme) | 23 nM[1][2][3] | - | Potent and selective inhibition. |

| PFKFB1 (enzyme) | 2.06 µM[1][2][3] | - | Over 89-fold selectivity versus PFKFB3. |

| PFKFB2 (enzyme) | 0.384 µM[1][2][3] | - | Over 16-fold selectivity versus PFKFB3. |

| F-1,6-BP Levels | 343 nM[1][2] | A549 | Demonstrates cellular target engagement. |

| F-2,6-BP Production | 281 nM | - | Indicates direct inhibition of PFKFB3 activity in a cellular context.[4] |

PFKFB3 Signaling Pathway

The following diagram illustrates the central role of PFKFB3 in glycolysis and key associated signaling pathways in cancer. PFKFB3 is upregulated by oncogenic pathways such as Ras and mTOR, as well as hypoxia.[3] Its product, F-2,6-BP, activates PFK-1, a critical rate-limiting step in glycolysis. Beyond its metabolic role, PFKFB3 has been implicated in cell cycle regulation and DNA repair.[1][5]

Caption: PFKFB3 signaling pathway and point of inhibition by AZ-PFKFB3-26.

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of AZ-PFKFB3-26.

Experimental Workflow

The general workflow for testing AZ-PFKFB3-26 involves starting with a biochemical enzyme assay to confirm direct inhibition, followed by cell-based assays to determine its effects on cellular metabolism and phenotype.

Caption: General experimental workflow for the in vitro characterization of AZ-PFKFB3-26.

PFKFB3 Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of AZ-PFKFB3-26 on the enzymatic activity of recombinant human PFKFB3. The ADP-Glo™ Kinase Assay is a suitable method.[6]

Materials:

-

Recombinant human PFKFB3 protein

-

AZ-PFKFB3-26

-

ADP-Glo™ Kinase Assay kit

-

Assay Buffer: 100 mM HEPES (pH 7.5), 10 mM MgCl₂, 200 µM KCl, 8 mM DTT, 0.02% BSA, 0.02% Triton X-100

-

Substrates: Fructose-6-phosphate (F-6-P) and ATP

-

384-well white plates

Procedure:

-

Prepare a serial dilution of AZ-PFKFB3-26 in DMSO, and then dilute further in the assay buffer.

-

In a 384-well plate, add 1 µL of the diluted AZ-PFKFB3-26 or DMSO (vehicle control).

-

Prepare the PFKFB3 enzyme solution by diluting the recombinant protein to 40 nM in the assay buffer containing 4 mM F-6-P.

-

Add 5 µL of the enzyme/substrate solution to each well.

-

Initiate the kinase reaction by adding 5 µL of 20 µM ATP solution (final ATP concentration will be 10 µM).

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction and measure the generated ADP by following the ADP-Glo™ Kinase Assay kit manufacturer's protocol.

-

Calculate the percent inhibition for each concentration of AZ-PFKFB3-26 and determine the IC50 value using non-linear regression analysis.

Cellular Fructose-2,6-Bisphosphate (F-2,6-BP) Measurement

This assay quantifies the level of F-2,6-BP in cells treated with AZ-PFKFB3-26 to confirm target engagement in a cellular context.

Materials:

-

Cancer cell line of interest (e.g., A549)

-

AZ-PFKFB3-26

-

Cell culture medium and supplements

-

NaOH (50 mM)

-

HEPES buffer (20 mM)

-

Acetic acid

-

Pyrophosphate:fructose-6-phosphate phosphotransferase (PPi-PFK)

-

Spectrophotometer or fluorometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of AZ-PFKFB3-26 or DMSO for 3-6 hours.

-

Wash the cells with ice-cold PBS and lyse them by adding 200-300 µL of 50 mM NaOH and heating at 80°C for 20 minutes.[7]

-

Cool the extracts on ice and neutralize with glacial acetic acid in the presence of 20 mM HEPES.[7]

-

Centrifuge the lysates at 10,000 x g for 15 minutes to pellet insoluble material.[7]

-

Measure F-2,6-BP in the supernatant using a coupled enzymatic assay with PPi-PFK, where the activation of PPi-PFK is proportional to the amount of F-2,6-BP.[7]

-

Normalize the F-2,6-BP levels to the total protein concentration of the lysate.

Cellular Fructose-1,6-Bisphosphate (F-1,6-BP) Measurement

This assay measures the downstream product of the PFK-1 reaction to assess the functional consequence of PFKFB3 inhibition.

Materials:

-

Cancer cell line of interest

-

AZ-PFKFB3-26

-

Fructose-1,6-Bisphosphate Assay Kit (e.g., from Abcam or BioVision)[8][9]

-

Microplate reader capable of fluorescence measurement

Procedure:

-

Seed and treat cells with AZ-PFKFB3-26 as described for the F-2,6-BP assay.

-

Homogenize approximately 2 x 10⁶ cells in 500 µL of the ice-cold assay buffer provided in the kit.[8][9]

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to remove insoluble material.[8][9]

-

Use a 10 kDa spin column to deproteinize the supernatant.[8]

-

Perform the F-1,6-BP measurement on the flow-through according to the manufacturer's protocol.[8][9]

-

Determine the concentration of F-1,6-BP from a standard curve and normalize to the protein concentration.

Western Blot Analysis

Western blotting can be used to assess the expression levels of PFKFB3 and downstream signaling proteins that may be affected by PFKFB3 inhibition.

Materials:

-

Cancer cell line of interest

-

AZ-PFKFB3-26

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-PFKFB3, anti-phospho-PFKFB3 (Ser461), anti-Akt, anti-phospho-Akt, anti-ERK1/2, anti-phospho-ERK1/2, anti-PARP)[10]

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Protein electrophoresis and transfer equipment

Procedure:

-

Seed cells and treat with AZ-PFKFB3-26 for the desired time (e.g., 24-48 hours).

-

Lyse the cells in RIPA buffer.[11]

-

Determine protein concentration using a BCA assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C, following the manufacturer's recommended dilution.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using a chemiluminescence detection system.

-

Use a loading control like β-actin or GAPDH to ensure equal protein loading.[12]

Conclusion

AZ-PFKFB3-26 is a valuable research tool for elucidating the role of PFKFB3 in various physiological and pathological processes, particularly in cancer metabolism. The protocols outlined in these application notes provide a comprehensive framework for the in vitro characterization of this potent and selective PFKFB3 inhibitor. Careful execution of these experiments will yield valuable insights into the mechanism of action of AZ-PFKFB3-26 and its potential as a therapeutic agent.

References

- 1. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PFKFB3 regulates cancer stemness through the hippo pathway in small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of PFKFB3 and PFKFB4 in Cancer: Genetic Basis, Impact on Disease Development/Progression, and Potential as Therapeutic Targets [mdpi.com]

- 4. Glycolytic regulatory enzyme PFKFB3 as a prognostic and tumor microenvironment biomarker in human cancers | Aging [aging-us.com]

- 5. Frontiers | PFKFB3 Regulates Chemoresistance, Metastasis and Stemness via IAP Proteins and the NF-κB Signaling Pathway in Ovarian Cancer [frontiersin.org]

- 6. A high-throughput screening campaign against PFKFB3 identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GC-MS metabolic profiling reveals Fructose-2,6-bisphosphate regulates branched chain amino acid metabolism in the heart during fasting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. store.genprice.com [store.genprice.com]

- 9. abcam.com [abcam.com]

- 10. Inhibition of PFKFB3 induces cell death and synergistically enhances chemosensitivity in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. KDM2A Targets PFKFB3 for Ubiquitylation to Inhibit the Proliferation and Angiogenesis of Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PFKFB3, a key glucose metabolic enzyme regulated by pathogen recognition receptor TLR4 in liver cells - PMC [pmc.ncbi.nlm.nih.gov]

AZ Pfkfb3 26 solubility and stock solution preparation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the solubility and stock solution preparation of AZ Pfkfb3 26, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3). These guidelines are intended to support researchers in the accurate and effective use of this compound in various experimental settings.

Compound Information

| Property | Value |

| IUPAC Name | (2S)-N-[4-[[3-Cyano-1-(2-methylpropyl)-1H-indol-5-yl]oxy]phenyl]-2-pyrrolidinecarboxamide |

| Molecular Formula | C₂₄H₂₆N₄O₂ |

| Molecular Weight | 402.49 g/mol |

| CAS Number | 1704740-52-2 |

Mechanism of Action

This compound is a highly selective and potent inhibitor of the metabolic enzyme PFKFB3.[1][2][3][4] PFKFB3 is a key regulator of glycolysis, the metabolic pathway that converts glucose into pyruvate. By producing fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), PFKFB3 significantly enhances glycolytic flux. Inhibition of PFKFB3 by this compound leads to a reduction in fructose-2,6-bisphosphate levels, thereby decreasing the rate of glycolysis. This inhibitory action makes this compound a valuable tool for studying the role of glycolysis in various physiological and pathological processes, including cancer.[1]

Inhibitory Activity

| Target | IC₅₀ |

| PFKFB3 | 23 nM[1][2][3][4] |

| PFKFB1 | 2.06 µM[1][2][3][4] |

| PFKFB2 | 0.384 µM[1][2][3][4] |

| Fructose-1,6-bisphosphate levels in A549 cells | 343 nM[5][6] |

Solubility Data

The solubility of this compound can vary depending on the solvent and experimental conditions. It is crucial to use high-purity, anhydrous solvents, as the presence of water can significantly reduce the solubility of the compound.[1]

| Solvent | Maximum Concentration | Notes |

| DMSO | 100 mM (40.25 mg/mL)[5][6] | For lower concentrations (e.g., 5 mg/mL), sonication and pH adjustment to 3 with HCl may be required to achieve complete dissolution.[1][2][3][4] Using newly opened DMSO is recommended.[1] |

| Ethanol | 100 mM (40.25 mg/mL)[5][6] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound (powder)

-

Anhydrous, high-purity DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipette

-

Vortex mixer

-

Sonicator (optional, but recommended)

Procedure:

-

Weigh the Compound: Accurately weigh a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.025 mg of the compound.

-

Add Solvent: Add the appropriate volume of DMSO to the vial containing the this compound powder. To prepare a 10 mM solution with 4.025 mg of the compound, add 1 mL of DMSO.

-

Dissolve the Compound:

-

Vortex the solution vigorously for 1-2 minutes.

-

If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.

-

Gentle warming of the solution to 37°C can also aid in dissolution.[4]

-

-

Aliquot and Store: Once the compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C or -80°C.

Stock Solution Storage and Stability

Proper storage of the stock solution is critical to maintain the stability and activity of this compound.

| Storage Temperature | Shelf Life |

| -20°C | Up to 1 year[1][2] |

| -80°C | Up to 2 years[1][2] |

Note: It is strongly recommended to aliquot the stock solution to avoid degradation from multiple freeze-thaw cycles.[4]

Visualizations

Signaling Pathway of PFKFB3 Inhibition

Caption: PFKFB3 inhibition by this compound reduces glycolysis.

Experimental Workflow for Stock Solution Preparation

Caption: Workflow for preparing this compound stock solution.

References

Determining the Optimal Concentration of AZ PFKFB3 26 for Cellular Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for determining the optimal concentration of AZ PFKFB3 26, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 is a key regulatory enzyme in glycolysis, and its inhibition is a promising therapeutic strategy in oncology and other diseases characterized by metabolic dysregulation. These guidelines will assist researchers in establishing effective concentrations of this compound for various in vitro cell-based assays.

Introduction

This compound is a small molecule inhibitor that demonstrates high selectivity for PFKFB3 over other PFKFB isoforms.[1] PFKFB3 catalyzes the synthesis of fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis.[2] By inhibiting PFKFB3, this compound effectively reduces glycolytic flux, which is often upregulated in cancer cells (the Warburg effect).[3] The determination of an optimal working concentration of this compound is critical for achieving maximal target inhibition while minimizing off-target effects and cellular toxicity.

Mechanism of Action

PFKFB3 is a bifunctional enzyme with both kinase and phosphatase activity. This compound selectively inhibits the kinase activity of PFKFB3, leading to a decrease in the intracellular levels of F2,6BP. This, in turn, reduces the activity of PFK-1 and slows the rate of glycolysis. This targeted inhibition of a key metabolic pathway makes this compound a valuable tool for studying the role of glycolysis in various physiological and pathological processes.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of this compound and a closely related analog, AZ-PFKFB3-67, from various studies. This data serves as a starting point for designing dose-response experiments.

| Compound | Target | Assay Type | Cell Line | IC50 Value | Reference |

| This compound | PFKFB3 | Biochemical Assay | - | 23 nM | [1][4] |

| PFKFB1 | Biochemical Assay | - | 2.06 µM | [1][4] | |

| PFKFB2 | Biochemical Assay | - | 0.384 µM | [1][4] | |

| PFKFB3 (Cellular) | Fructose-1,6-bisphosphate reduction | A549 | 0.343 µM | [1][4] | |

| AZ-PFKFB3-67 | PFKFB3 | Biochemical Assay | - | 11 nM | [5][6] |

| PFKFB1 | Biochemical Assay | - | 1.13 µM | [5][6] | |

| PFKFB2 | Biochemical Assay | - | 159 nM | [5][6] | |

| PFKFB3 (Cellular) | Fructose-2,6-bisphosphate reduction | - | 0.281 µM | [6] | |

| PFKFB3 (Cellular) | Lactate secretion | A549 | > 30 µM | [5] |

Signaling Pathway and Experimental Workflow

To effectively utilize this compound, it is crucial to understand its place in the glycolytic pathway and to follow a systematic approach for determining its optimal concentration.

Caption: PFKFB3 signaling pathway and point of inhibition by this compound.

Caption: Workflow for determining the optimal concentration of this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Based on the manufacturer's certificate of analysis, calculate the volume of DMSO required to prepare a 10 mM stock solution.

-

Aseptically add the calculated volume of DMSO to the vial of this compound powder.

-

Vortex thoroughly until the compound is completely dissolved. Gentle warming (37°C) may be required.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

Protocol for Determining Optimal Concentration using a Cell Viability Assay

This protocol establishes the cytotoxic concentration range of this compound.

Materials:

-

Cell line of interest (e.g., A549 non-small cell lung cancer cells)

-

Complete cell culture medium

-

96-well clear-bottom cell culture plates

-

This compound stock solution (10 mM)

-

MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader (absorbance or luminescence)

Procedure:

-

Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate overnight.

-

Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the highest concentration used for the dilutions.

-

Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

-

Perform the cell viability assay according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 for cytotoxicity.

Protocol for a Functional Assay: Lactate Production

This protocol measures the effect of this compound on a key downstream indicator of glycolytic activity.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

24-well cell culture plates

-

This compound stock solution (10 mM)